

5-Bromothiophene-2-sulfonamide: A Versatile Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: *5-Bromothiophene-2-sulfonamide*

Cat. No.: *B1270684*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents since the advent of the first sulfa drugs.^{[1][2]} These compounds are known for their stability and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[2][3][4]} When incorporated with heterocyclic scaffolds like thiophene, which is itself a privileged structure in drug design, the resulting molecules exhibit unique and potent pharmacological profiles.^[5] **5-Bromothiophene-2-sulfonamide**, in particular, has emerged as a critical starting material and versatile building block for synthesizing novel therapeutic candidates. Its structure, featuring a reactive bromine atom and a biologically active sulfonamide moiety, allows for extensive chemical modification to target a range of diseases.

This technical guide provides a comprehensive review of the known applications of **5-Bromothiophene-2-sulfonamide**, focusing on its role in the development of antibacterial agents and enzyme inhibitors. It includes detailed experimental protocols, quantitative biological data, and workflow diagrams to serve as a practical resource for scientists in the field.

Chemical Properties of **5-Bromothiophene-2-sulfonamide**:

Property	Value	Reference
CAS Number	53595-65-6	[6]
Molecular Formula	C ₄ H ₄ BrNO ₂ S ₂	[6]
Molecular Weight	242.11 g/mol	[6]
Topological Polar Surface Area (TPSA)	60.16 Å ²	[7]
logP	1.158	[7]
Hydrogen Bond Donors	1	[7]
Hydrogen Bond Acceptors	3	[7]
Rotatable Bonds	1	[7]

Application 1: Development of Novel Antibacterial Agents

A significant application of **5-bromothiophene-2-sulfonamide** is in the synthesis of new antibacterial compounds, particularly against multidrug-resistant bacteria.[8] Research has focused on its use as a scaffold to generate derivatives targeting critical bacterial enzymes.

Synthesis of N-Alkyl Derivatives and Biological Activity

Derivatives of **5-bromothiophene-2-sulfonamide** have been synthesized and tested against New Delhi Metallo-β-lactamase (NDM)-producing *Klebsiella pneumoniae*, a significant clinical threat.[8] The N-alkylation of the sulfonamide group is a key step in creating these novel molecules.[8]

Quantitative Data on N-Alkyl Derivatives:

Compound ID	Alkyl Group	Yield (%)	MIC (µg/mL)	MBC (µg/mL)
3a	Ethyl	72%	-	-
3b	Propyl	78%	0.39	0.78
3c	Isopropyl	62%	-	-

Data sourced
from a study on
NDM-producing
Klebsiella
pneumoniae
ST147.[8]

Experimental Protocol: Synthesis of N-Alkyl Derivatives (3a-c)

This protocol outlines the general procedure for the N-alkylation of **5-bromothiophene-2-sulfonamide**.[8]

Materials:

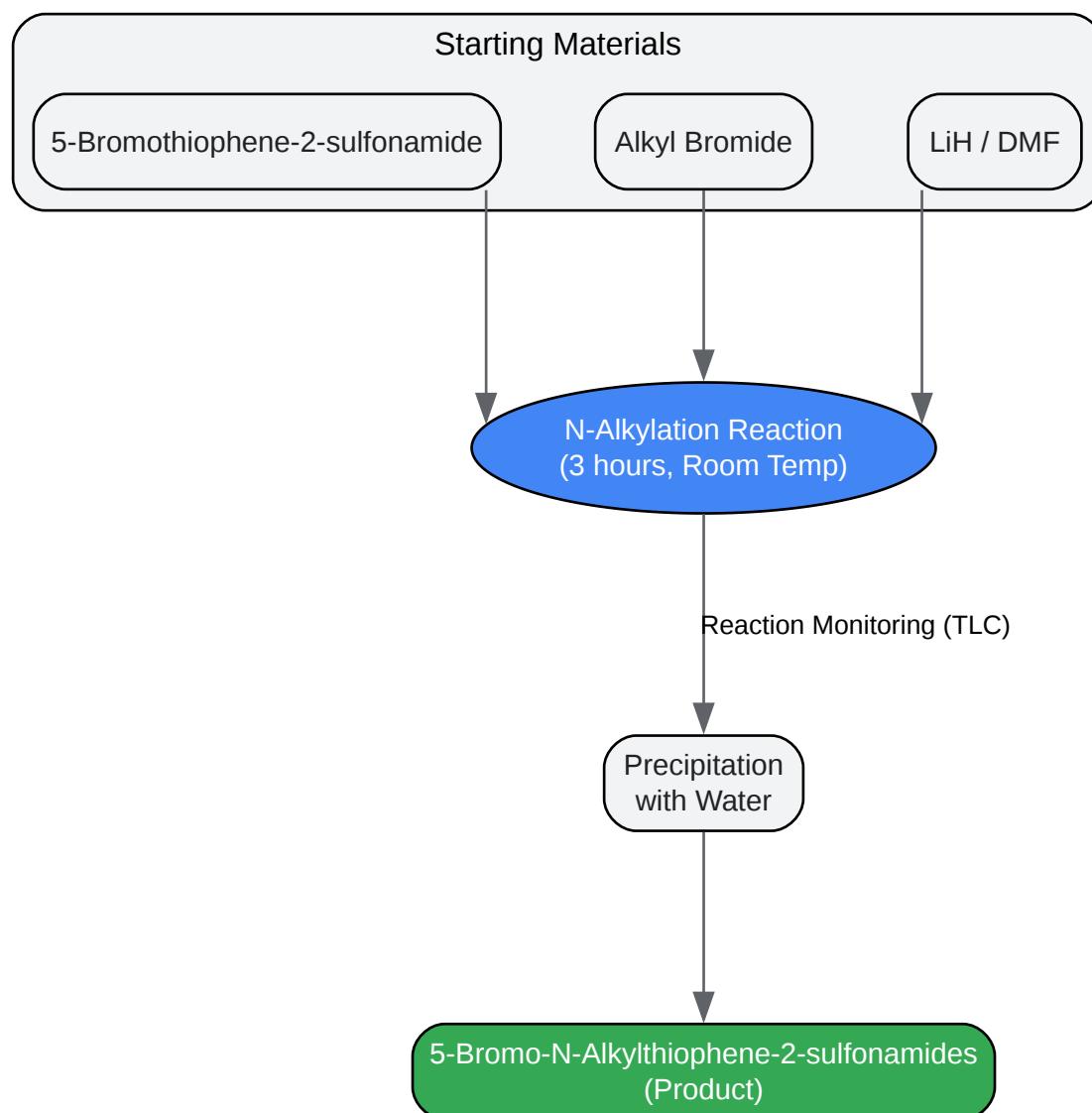
- **5-bromothiophene-2-sulfonamide** (1 eq., 0.413 mmol)
- Lithium hydride (LiH) (1 eq., 0.413 mmol)
- Appropriate alkyl bromide (e.g., bromoethane, 1-bromopropane) (1 eq., 0.413 mmol)
- Anhydrous Dimethylformamide (DMF) (40 mL)
- Oven-dried flask
- Stirring apparatus

Procedure:

- Dissolve **5-bromothiophene-2-sulfonamide** in 40 mL of DMF in an oven-dried flask.

- Add LiH to the solution.
- Add the corresponding alkyl bromide to the mixture dropwise.
- Stir the reaction mixture at room temperature for three hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- Upon completion, precipitate the product by adding water to the reaction mixture.
- Collect the precipitate for further purification and analysis.^[8]

Diagram: Synthesis Workflow for N-Alkyl Derivatives

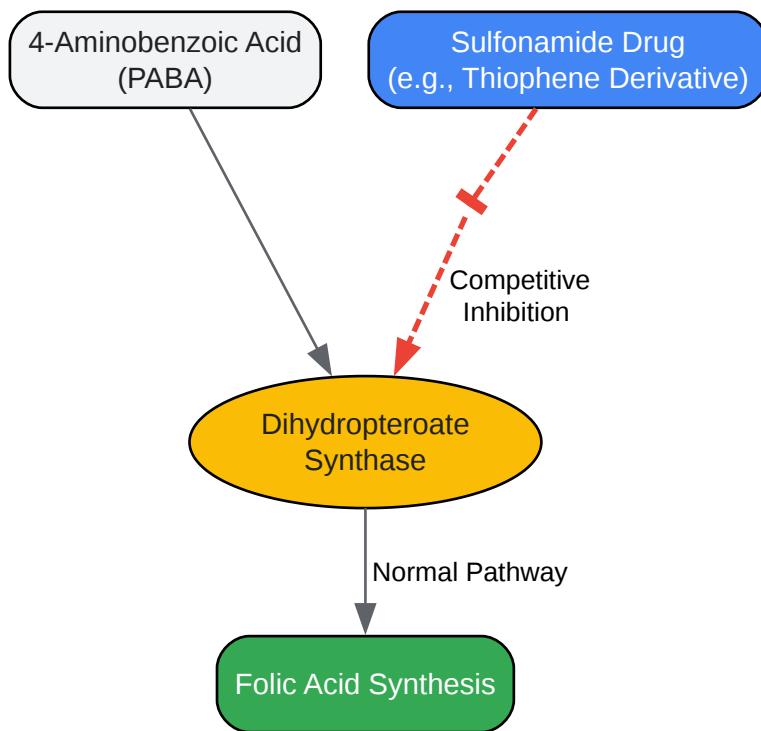


[Click to download full resolution via product page](#)*Workflow for the N-alkylation of 5-bromothiophene-2-sulfonamide.*

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their antibacterial effect by acting as competitive antagonists of 4-aminobenzoic acid (PABA).^[8] This action inhibits the enzyme dihydropteroate synthase, a critical step in the bacterial folic acid synthesis pathway. Since bacteria must synthesize their own folic acid, this inhibition is bacteriostatic, halting growth and proliferation.^{[3][8]}

Diagram: Sulfonamide Mechanism of Action

[Click to download full resolution via product page](#)*Competitive inhibition of dihydropteroate synthase by sulfonamides.*

Application 2: Synthesis of Enzyme Inhibitors via Cross-Coupling

The bromine atom at the 5-position makes **5-bromothiophene-2-sulfonamide** an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura

reaction.[\[5\]](#)[\[9\]](#) This allows for the synthesis of a diverse library of 5-arylthiophene-2-sulfonamides with potential activity against various enzymes.

Urease Inhibition

Derivatives synthesized from **5-bromothiophene-2-sulfonamide** have shown potent urease inhibitory activity.[\[9\]](#) Urease is an important enzyme in certain pathogenic bacteria and fungi, and its inhibition is a target for antimicrobial therapy.

Quantitative Data on Urease Inhibition:

Compound	Structure	IC ₅₀ (µg/mL)
5-Phenylthiophene-2-sulfonamide	5-Aryl derivative	~30.8
Thiourea (Standard)	-	~43.0

Data sourced from a study on urease inhibition by 5-arylthiophene-2-sulfonamides.
[\[9\]](#)

Experimental Protocol: Synthesis of 5-Bromothiophene-2-sulfonamide

This protocol details the synthesis of the core compound itself.[\[9\]](#)

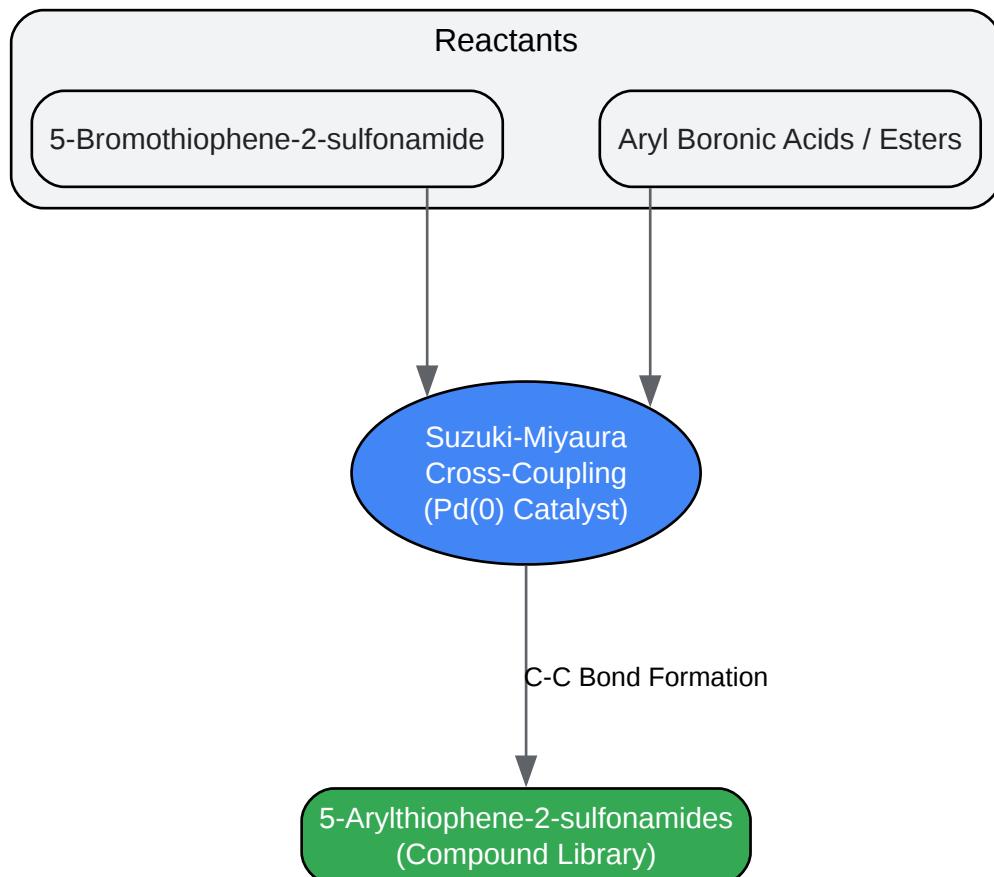
Materials:

- 2-Bromothiophene (40–60 mmol)
- Chlorosulfonic acid
- Thionyl chloride
- Aqueous ammonia
- Cooling and stirring apparatus

Procedure:

- Prepare a solution of 2-bromothiophene.
- React the solution with chlorosulfonic acid under continuous stirring and subsequent cooling to -30 °C.
- Maintain stirring at -25 °C for 30 minutes, then allow the reaction to proceed at room temperature for an additional 30 minutes.
- Treat the resulting sulfonyl chloride with thionyl chloride.
- Finally, react the intermediate with aqueous ammonia to yield **5-bromothiophene-2-sulfonamide**.^[9]

Diagram: Suzuki Cross-Coupling for Library Synthesis



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Synthesis of 5-arylthiophene-2-sulfonamides via Suzuki coupling.

Conclusion and Future Outlook

5-Bromothiophene-2-sulfonamide is a highly valuable and versatile scaffold in medicinal chemistry. Its demonstrated utility in the synthesis of potent antibacterial agents and enzyme inhibitors highlights its importance.[8][9] The two key reactive sites—the sulfonamide nitrogen and the C5-bromine—provide a platform for generating vast chemical diversity, enabling the exploration of a wide range of biological targets.[5][8] Future research could expand upon these foundations, exploring derivatives as potential anticancer, antiviral, or anti-inflammatory agents, areas where sulfonamides have already shown significant promise.[1][3][10] The continued application of modern synthetic methodologies, like the Suzuki-Miyaura coupling, will undoubtedly lead to the discovery of novel and potent drug candidates derived from this promising core structure.

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